![molecular formula C12H23NO B4934223 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)
2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound is commonly referred to as CH-223191 and is a selective antagonist of the aryl hydrocarbon receptor (AhR). The AhR is a transcription factor that plays a crucial role in the regulation of various biological processes, including immune response, cell differentiation, and metabolism. CH-223191 has been used extensively in scientific research to investigate the role of AhR in various physiological and pathological conditions.
Wirkmechanismus
CH-223191 is a selective antagonist of 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol, meaning that it binds to 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol and prevents its activation by other ligands. 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol is activated by various environmental toxins, such as dioxins and polycyclic aromatic hydrocarbons, as well as endogenous ligands, such as tryptophan metabolites. Upon activation, 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol translocates to the nucleus and regulates the expression of various genes. CH-223191 prevents the activation of 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol by these ligands, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
CH-223191 has been shown to have various biochemical and physiological effects. In vitro studies have shown that CH-223191 inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that CH-223191 reduces the severity of autoimmune diseases, such as experimental autoimmune encephalomyelitis and collagen-induced arthritis. CH-223191 has also been shown to improve insulin sensitivity and glucose metabolism in animal models of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CH-223191 in lab experiments is its selectivity for 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol. CH-223191 specifically targets 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol and does not affect other signaling pathways, making it a valuable tool for investigating the role of 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol in various biological processes. However, one limitation of using CH-223191 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research involving CH-223191. One area of interest is the role of 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol in the regulation of gut microbiota and its impact on host metabolism. Another area of interest is the use of CH-223191 in combination with other drugs to treat autoimmune diseases and cancer. Additionally, further investigation is needed to determine the long-term effects of CH-223191 on physiological processes.
Synthesemethoden
The synthesis of CH-223191 involves the reaction of 3-cyclohexen-1-ylmethylamine with propyl chloroformate, followed by the addition of ethylene glycol. The reaction is carried out under anhydrous conditions, and the product is purified by column chromatography. The yield of CH-223191 is typically around 50%.
Wissenschaftliche Forschungsanwendungen
CH-223191 has been used extensively in scientific research to investigate the role of 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol in various physiological and pathological conditions. 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol has been shown to play a crucial role in the regulation of immune response, cell differentiation, and metabolism. CH-223191 has been used to investigate the role of 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol in the development of autoimmune diseases, cancer, and metabolic disorders.
Eigenschaften
IUPAC Name |
2-[cyclohex-3-en-1-ylmethyl(propyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-8-13(9-10-14)11-12-6-4-3-5-7-12/h3-4,12,14H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFKDGVKKZUFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1CCC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)
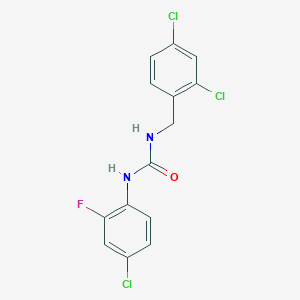
![1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)
![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)
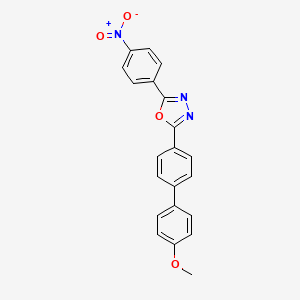
![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)
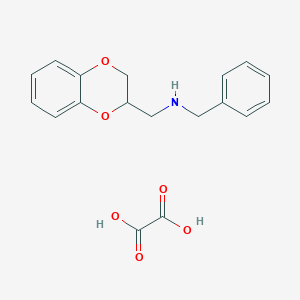
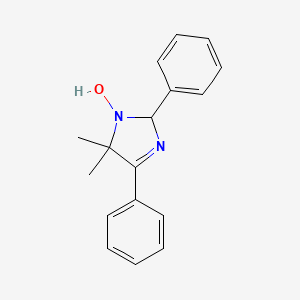
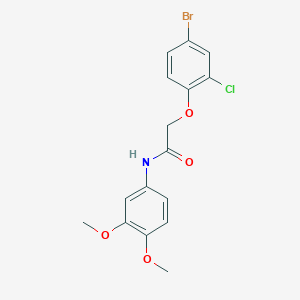
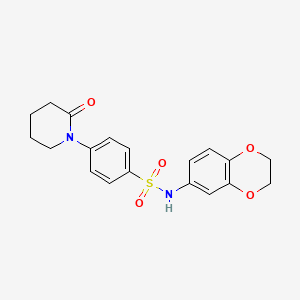
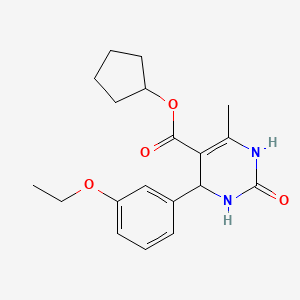
![2-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4934230.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B4934251.png)